[2-(4-Fluorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone
Description
The compound [2-(4-Fluorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone features a quinoline core substituted at the 2-position with a 4-fluorophenyl group and at the 4-position with a piperazine moiety modified by a methylsulfonyl group. This structural configuration confers unique electronic and steric properties, making it a candidate for therapeutic applications, particularly in receptor-targeted therapies.
Properties
Molecular Formula |
C21H20FN3O3S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)quinolin-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H20FN3O3S/c1-29(27,28)25-12-10-24(11-13-25)21(26)18-14-20(15-6-8-16(22)9-7-15)23-19-5-3-2-4-17(18)19/h2-9,14H,10-13H2,1H3 |
InChI Key |
RCJRGLORQPVHJA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Fluorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone typically involves multiple steps, starting with the preparation of the quinoline and piperazine intermediates. The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The piperazine moiety can be introduced through nucleophilic substitution reactions using appropriate piperazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Fluorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and piperazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
[2-(4-Fluorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(4-Fluorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline-Based Analogs
a. {4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl}[2-(4-pyridinyl)-4-quinolinyl]methanone (CAS 669731-34-4)
- Structural Differences: The quinoline 2-position is substituted with a pyridinyl group instead of 4-fluorophenyl, and the piperazine bears a 4-fluorophenylsulfonyl group rather than methylsulfonyl.
- The bulkier 4-fluorophenylsulfonyl group may reduce membrane permeability compared to the methylsulfonyl variant .
b. [4-(3-Chlorophenyl)piperazino][8-methyl-2-(3-pyridyl)-4-quinolyl]methanone (CAS 669709-42-6)
- Structural Differences: Features a 3-chlorophenyl on piperazine and a 3-pyridyl group at the quinoline 2-position.
- The 8-methyl group on quinoline may sterically hinder interactions with flat binding pockets .
Heterocycle-Swapped Analogs
a. Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
- Structural Differences: Replaces quinoline with a thiophene ring and substitutes piperazine with a 4-(trifluoromethyl)phenyl group.
- Functional Implications :
b. {6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone
- Structural Differences: Pyrimidine replaces quinoline; substituents include 4-chloro-2-(trifluoromethyl)phenyl and variable sulfonyl groups.
- Functional Implications: Pyrimidine’s electron-deficient core may enhance binding to ATP-binding pockets in kinases.
Piperazine-Modified Analogs
a. {4-[(4-Fluorophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone
- Structural Differences: Lacks the quinoline core; methanone is attached to a 3-(trifluoromethyl)phenyl group.
- Functional Implications: The trifluoromethyl group boosts electronegativity, improving interactions with hydrophobic pockets. Absence of quinoline reduces planar stacking but may improve synthetic accessibility .
b. 2-Furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone
- Structural Differences: Substitutes quinoline with a furan ring and introduces a sulfonylbenzyl group on piperazine.
- Functional Implications: Furan’s oxygen atom enables hydrogen bonding but reduces aromatic surface area.
Key Comparative Data
| Compound | Core Structure | Key Substituents | Notable Properties |
|---|---|---|---|
| Target Compound | Quinoline | 2-(4-Fluorophenyl), 4-(methylsulfonylpiperazine) | Balanced lipophilicity, metabolic stability |
| {4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl}[2-(4-pyridinyl)-4-quinolinyl]methanone | Quinoline | 2-Pyridinyl, 4-fluorophenylsulfonylpiperazine | Higher polarity, reduced permeability |
| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone | Thiophene | 4-(Trifluoromethyl)phenylpiperazine | Enhanced lipophilicity, oxidative stability |
| {6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone | Pyrimidine | 4-Chloro-2-(trifluoromethyl)phenyl | Kinase-targeted activity, solubility challenges |
Biological Activity
The compound [2-(4-Fluorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.
- Molecular Formula : C19H20F2N2O2S
- Molecular Weight : 374.44 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical pathways. The presence of the fluorophenyl and piperazino groups enhances its binding affinity and selectivity.
Biological Activity Overview
- Antitumor Activity : Research indicates that derivatives of quinoline compounds exhibit significant antitumor properties. The introduction of fluorine atoms in the structure has been shown to enhance cytotoxicity against cancer cell lines, promoting apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : Studies have demonstrated that quinoline derivatives possess antimicrobial activity against a range of pathogens. The compound's ability to disrupt bacterial cell membranes contributes to its effectiveness.
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, making it a candidate for further exploration in treating neurodegenerative diseases.
Case Studies and Experimental Data
A variety of studies have been conducted to evaluate the biological activity of this compound:
- Study 1 : A study evaluated the cytotoxic effects of the compound on human cancer cell lines, showing IC50 values indicative of potent antitumor activity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.2 |
| MCF-7 | 3.9 |
| A549 | 6.1 |
- Study 2 : The antimicrobial efficacy was assessed against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones in agar diffusion tests.
| Bacteria | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
- Study 3 : Neuroprotective effects were investigated using in vitro models of oxidative stress, where the compound reduced reactive oxygen species (ROS) levels significantly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
